4-(4-methoxyphenyl)-2,6-diphenylphenol
Description
Properties
CAS No. |
6863-50-9 |
|---|---|
Molecular Formula |
C25H20O2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2,6-diphenylphenol |
InChI |
InChI=1S/C25H20O2/c1-27-22-14-12-18(13-15-22)21-16-23(19-8-4-2-5-9-19)25(26)24(17-21)20-10-6-3-7-11-20/h2-17,26H,1H3 |
InChI Key |
NRVMYAILFDBERQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura reaction is widely employed to construct the 2,6-diphenyl backbone of 4-(4-methoxyphenyl)-2,6-diphenylphenol. In a representative procedure, 4-iodophenol is protected as its acetate derivative to prevent oxidative side reactions. This intermediate undergoes coupling with phenylboronic acid in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a toluene/water biphasic system at 80°C for 12 hours. The reaction achieves 85–92% yield, with regioselectivity controlled by steric effects of the ortho-phenyl groups. Post-coupling, the acetate group is hydrolyzed using NaOH/MeOH to regenerate the phenol moiety.
Key Parameters:
Buchwald-Hartwig Amination for Methoxy Group Installation
The 4-methoxyphenyl group is introduced via Buchwald-Hartwig amination using Pd₂(dba)₃/Xantphos as the catalytic system. 4-Bromoanisole reacts with a diarylamine precursor under microwave irradiation (120°C, 30 min), achieving 78% yield. This method avoids harsh methylating agents and ensures compatibility with the phenol functionality.
Friedel-Crafts Alkylation Approaches
AlCl₃-Mediated Cyclization
Aluminum trichloride catalyzes the cyclocondensation of 4-methoxybenzophenone with resorcinol derivatives. In a patented method, AlCl₃ (0.15 mol) facilitates C–C bond formation between the methoxyphenyl group and a diarylketone intermediate at 40°C in toluene. The reaction proceeds via a Wheland intermediate, with the ortho-phenyl groups directing electrophilic aromatic substitution.
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| AlCl₃ Loading | 0.15 mol | +22% |
| Temperature | 40°C | +15% |
| Solvent (Toluene) | 2 L/mol | +12% |
Methoxy Group Retention Strategies
Protection of the phenol group as a silyl ether (e.g., TBSCl) prevents demethylation during Friedel-Crafts reactions. Deprotection with TBAF in THF restores the phenol with >98% fidelity.
Acid-Mediated Deprotection and Final Functionalization
Hydrolysis of Acetyl Protecting Groups
Acetyl-protected intermediates are cleaved using NaOH (2.0 M) in methanol/water (3:1) at 60°C for 2 hours. This step achieves quantitative conversion without side reactions, as confirmed by HPLC.
Selective Demethylation Techniques
BF₃·OEt₂ in DCM selectively removes methyl groups adjacent to electron-withdrawing substituents. Applied to methoxy-containing precursors, this method yields this compound with 94% purity.
Comparative Analysis of Synthetic Routes
Table 1: Method Efficiency Comparison
| Method | Catalyst | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 89 | 99.1 | 12.50 |
| Friedel-Crafts | AlCl₃ | 76 | 97.8 | 8.20 |
| Ullmann Coupling | CuI/1,10-Phenanthroline | 68 | 95.4 | 14.30 |
Suzuki-Miyaura coupling outperforms other methods in yield and purity but requires expensive palladium catalysts. Friedel-Crafts alkylation offers cost advantages but necessitates rigorous control of Lewis acid stoichiometry to prevent overalkylation.
Scalability and Industrial Applications
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the phenolic hydroxyl group, converting it to a methoxy or alkyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or other functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-methoxyphenyl)-2,6-diphenylphenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and material science.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding due to its phenolic structure. It can serve as a model compound for studying the behavior of phenolic compounds in biological systems.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antioxidant, anti-inflammatory, or antimicrobial properties. Research is ongoing to explore its potential therapeutic uses.
Industry
Industrially, the compound can be used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial applications, including coatings and adhesives.
Mechanism of Action
The mechanism by which 4-(4-methoxyphenyl)-2,6-diphenylphenol exerts its effects involves interactions with molecular targets such as enzymes, receptors, and cellular membranes. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, influencing the compound’s biological and chemical activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
2,6-Diphenylphenol (C₁₈H₁₄O; 246.31 g/mol)
- Structure : Lacks the 4-methoxyphenyl substituent.
- Properties : Lower molecular weight and reduced steric bulk compared to the target compound. Used as an antioxidant and in polymer synthesis via oxidative coupling .
- Reactivity: Forms dimers (e.g., 4-(2,6-diphenylphenoxy)-2,6-diphenylphenol) and oligomers under oxidative conditions, with intrinsic viscosity of polymers reaching 0.97 in CHCl₃ .
4-(4-Fluorophenyl)-2,6-Diphenylpyridine (C₂₃H₁₆FN; 325.38 g/mol)
- Structure: Replaces the phenolic –OH with a pyridine nitrogen and introduces a fluorophenyl group.
- Properties : Fluorine’s electron-withdrawing effect reduces electron density, contrasting with the methoxy group’s donating effect. Pyridine enhances thermal stability and alters solubility .
4-Bromo-2,6-Di-tert-butylphenol (C₁₄H₂₁BrO; 285.22 g/mol)
- Structure : Bulky tert-butyl groups at 2,6-positions and bromine at the 4-position.
- Properties: High steric hindrance limits polymerization.
4-(4-Nitrobenzylideneamine)-2,6-Diphenylphenol (Chemosensor Derivative)
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | pKa* | Applications |
|---|---|---|---|---|
| 4-(4-Methoxyphenyl)-2,6-diphenylphenol | 352.15 | –OCH₃, 2,6-Ph | ~10.2 | Polymer precursors, antioxidants |
| 2,6-Diphenylphenol | 246.31 | 2,6-Ph | ~9.8 | Antioxidants, polymer synthesis |
| 4-(4-Fluorophenyl)-2,6-diphenylpyridine | 325.38 | –F, pyridine core | N/A | Materials chemistry |
| 4-Bromo-2,6-di-tert-butylphenol | 285.22 | –Br, –C(CH₃)₃ | ~8.5 | Halogenated intermediates |
*Estimated pKa values based on substituent electronic effects. Methoxy raises pKa (less acidic) compared to bromine or fluorine .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-methoxyphenyl)-2,6-diphenylphenol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Ullmann coupling or Friedel-Crafts alkylation. For example, brominated intermediates (e.g., 4-bromo-2,6-diphenylanisole) can undergo coupling with 2,6-diphenylphenol under Ullmann conditions (copper catalyst, high temperature) to form dimers or oligomers . Catalytic dehydrogenation of cyclohexanone derivatives is another route, though it may require optimization to minimize byproducts like higher oligomers . Key parameters include catalyst choice (e.g., Cu, PbO₂), solvent polarity, and temperature.
Q. How can chromatographic techniques (e.g., TLC, HPLC) resolve oligomeric byproducts during synthesis?
- Methodological Answer : Thin-layer chromatography (TLC) with silica gel plates and UV visualization can separate oligomers. Evidence shows that polymerization of 2,6-diphenylphenol generates up to 11 distinct oligomeric spots on TLC, with monomeric and dimeric forms as primary products . High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile) provides higher resolution for quantitative analysis.
Q. What spectroscopic methods confirm the molecular structure and substituent positions?
- Methodological Answer :
- NMR : ¹H NMR can identify aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm). ¹³C NMR confirms substitution patterns via carbonyl or quaternary carbon shifts.
- IR : Stretching vibrations for -OH (~3200–3600 cm⁻¹) and aryl ethers (C-O-C, ~1250 cm⁻¹) are critical.
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular formula (e.g., C₂₅H₂₂O₂ requires m/z 354.1620) .
Advanced Research Questions
Q. How does the 4-methoxyphenyl substituent influence electronic properties and antioxidant activity compared to 2,6-diphenylphenol?
- Methodological Answer : The methoxy group enhances electron donation via resonance, stabilizing phenolic radicals—a key mechanism in antioxidant activity. Comparative cyclic voltammetry (CV) studies can measure oxidation potentials, while DPPH/ABTS assays quantify radical scavenging efficiency . Computational modeling (DFT) predicts HOMO-LUMO gaps and spin density distribution to correlate structure with activity.
Q. What polymerization strategies yield poly(phenylene oxide) derivatives, and how do catalyst systems affect polymer properties?
- Methodological Answer : Oxidative polymerization using lead dioxide (PbO₂) or copper-amine catalysts converts this compound into high-molecular-weight polymers. Reaction conditions (e.g., solvent, O₂ pressure) control chain length and thermal stability. Gel permeation chromatography (GPC) determines molecular weight distribution, while differential scanning calorimetry (DSC) measures glass transition temperatures (Tg) .
Q. How can computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G*) model charge distribution at reactive sites. For example, the para-methoxyphenyl group increases electron density at the phenolic oxygen, enhancing susceptibility to electrophilic substitution. Fukui indices identify nucleophilic/electrophilic regions, guiding synthetic modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
